molecular formula C14H12FN3O2S B2688695 N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-76-8

N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2688695
CAS No.: 443329-76-8
M. Wt: 305.33
InChI Key: FJNGKQJWTVKUIV-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. The compound features a 5-fluoro-2-methylphenyl substituent at the carboxamide position, which may enhance its pharmacokinetic properties and target specificity.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-8-2-3-9(15)6-11(8)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-3,6-7H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNGKQJWTVKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C12H10F N3O2S
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and pyrimidine moieties contribute to its binding affinity with enzymes and receptors involved in critical cellular processes. It is hypothesized that the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors that regulate cell signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the efficacy of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
Thiazolo Derivative AHeLa15.4
Thiazolo Derivative BMCF722.1
N-(5-Fluoro-2-methylphenyl)-5-oxo...L121012.7

The compound showed potent inhibition of L1210 mouse leukemia cells with an IC50 value in the nanomolar range, indicating strong antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has been tested for antimicrobial efficacy. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Cytotoxicity : A study reported that derivatives with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity against human glioblastoma cells (U251) with IC50 values ranging from 10–30 µM .
  • Mechanistic Insights : Research utilizing ^31P NMR suggested that the mechanism of action involves the intracellular release of active metabolites that inhibit DNA synthesis in cancer cells .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the presence of electronegative substituents like fluorine significantly enhances biological activity compared to unsubstituted analogs .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in combating viral infections. These compounds have shown promising results against various viruses by inhibiting viral replication and activity.

  • Mechanism of Action : The antiviral properties are attributed to the ability of these compounds to interfere with viral enzymes or proteins essential for replication. For instance, derivatives containing fluorinated phenyl groups have demonstrated enhanced potency against HIV and other RNA viruses due to their structural similarity to nucleosides used in antiviral therapies .
  • Case Studies : A study reported that specific thiazolo[3,2-a]pyrimidine derivatives exhibited IC50 values in the low micromolar range against HIV-1 reverse transcriptase, indicating strong inhibitory activity . This suggests that modifications in the thiazolo ring can lead to significant increases in antiviral potency.

Anti-Cancer Properties

The compound has been investigated for its anti-cancer effects, particularly in targeting various cancer cell lines.

  • Mechanism of Action : The anti-cancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation. Thiazolo-pyrimidine derivatives have been found to inhibit key signaling pathways involved in cancer cell survival and growth, such as the PI3K/Akt/mTOR pathway.
  • Research Findings : In vitro studies have shown that certain derivatives can reduce viability in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values below 10 µM. These findings suggest that structural modifications can enhance selectivity and potency against specific cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has also been explored.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This mechanism is crucial for managing conditions like arthritis and other inflammatory diseases.
  • Clinical Implications : Research indicates that derivatives with specific substitutions can significantly lower inflammation markers in animal models, showcasing their potential for therapeutic use in chronic inflammatory conditions .

Summary Table of Applications

Application TypeMechanism of ActionKey Findings
AntiviralInhibition of viral enzymesIC50 values in low micromolar range against HIV
Anti-CancerInduction of apoptosis; inhibition of growth signalsEffective against HeLa and MCF-7 cell lines
Anti-inflammatoryInhibition of COX enzymes; reduction of cytokinesSignificant reduction in inflammation markers

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Thiazolopyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparison of key analogs:

Compound Name Substituents Biological Activity Key Findings Reference
N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 5-fluoro-2-methylphenyl Not explicitly reported (inferred: potential kinase or protease inhibition) Structural similarity to active analogs suggests possible immunomodulatory or anticancer activity. -
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl Immunoproteasome inhibition (β1i: 31%, β5i: 32%) Moderate activity against immunoproteasome subunits, highlighting the role of aromatic substituents in target engagement .
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives 2-chlorophenyl, morpholinomethyl (e.g., compound 9e) Antimicrobial Compound 9e showed broad-spectrum activity against E. coli, B. subtilis, A. niger, and C. albicans due to enhanced lipophilicity from the morpholine group .
6-Amino-7-(2,3-dimethylbenzyl)-N-(3-fluoro-5-methylphenyl)-8-methoxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (22) 2,3-dimethylbenzyl, 3-fluoro-5-methylphenyl Antitumor (inferred) Methoxy and amino groups improve solubility and metabolic stability, critical for in vivo efficacy .

Crystal Structure and Hydrogen Bonding

The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals:

  • A puckered pyrimidine ring (flattened boat conformation).
  • Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings.
  • C–H···O hydrogen bonds forming chains along the c-axis, critical for crystal packing .

Pharmacokinetic and Physicochemical Properties

While direct data on the target compound are unavailable, analogs suggest:

  • Methoxy and fluorine substituents improve metabolic stability and bioavailability (e.g., compound 22 with 8-methoxy group) .
  • Methyl sulfonamide groups enhance solubility and reduce plasma protein binding in related scaffolds .

Q & A

What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?

A common approach involves condensing substituted oxadiazole-thiol precursors with halogenated intermediates under basic conditions. For example, K₂CO₃ in DMF facilitates nucleophilic substitution at room temperature, as seen in the synthesis of analogous compounds . Advanced derivatives may require refluxing in acetic acid/acetic anhydride mixtures with sodium acetate to promote cyclization and benzylidene group incorporation (e.g., 78% yield for a structurally similar compound) . Optimization of solvent polarity, base strength, and reaction time is critical for yield improvement.

How can X-ray crystallography elucidate conformational properties of this compound class?

Single-crystal X-ray diffraction reveals puckering in the thiazolo-pyrimidine ring system. For example, the pyrimidine ring adopts a flattened boat conformation with deviations up to 0.224 Å from planarity, while fused thiazole and aromatic substituents form dihedral angles (e.g., 80.94°) that influence intermolecular interactions . Hydrogen-bonding networks (e.g., C–H···O bifurcated bonds) stabilize crystal packing, which can guide solubility and stability predictions .

What advanced computational methods aid in designing novel derivatives with tailored bioactivity?

Quantum chemical reaction path searches combined with machine learning can predict optimal reaction conditions and substituent effects. For instance, ICReDD’s methodology integrates computational screening of transition states with experimental validation, reducing trial-and-error inefficiencies . Density functional theory (DFT) calculations further assess electronic effects of fluorine or methyl groups on reactivity and binding affinity.

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in NMR/IR results (e.g., unexpected coupling constants or carbonyl stretches) may arise from dynamic effects or impurities. Cross-validation with X-ray data is essential: for example, crystallography confirmed the Z-configuration of benzylidene substituents in related compounds, resolving ambiguities in NOESY spectra . High-resolution mass spectrometry (HRMS) and temperature-dependent NMR studies can further clarify dynamic conformations .

What reaction parameters critically impact yield in carboxamide synthesis?

Key factors include:

  • Catalyst selection : K₂CO₃ promotes efficient alkylation in DMF .
  • Solvent polarity : Glacial acetic acid enhances cyclization via protonation of intermediates .
  • Substituent steric effects : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) may reduce reaction rates, requiring extended reflux times (8–10 hours) .
    Methodical DOE (design of experiments) approaches are recommended for optimization.

How does fluorine substitution influence intermolecular interactions and bioactivity?

Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, as seen in C–H···F interactions in fluorinated analogs . This can improve membrane permeability and target binding. However, steric effects from ortho-fluoro groups may distort ring planarity, altering pharmacokinetic profiles. Comparative crystallography of fluorinated vs. non-fluorinated derivatives is advised to quantify these effects .

Which spectroscopic techniques are most reliable for structural confirmation?

  • ¹H/¹³C NMR : Aromatic proton environments (e.g., deshielded signals at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm) confirm substitution patterns .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C–F (1100–1250 cm⁻¹) validate functional groups .
  • XRD : Absolute configuration determination for chiral centers (e.g., C5 in thiazolo-pyrimidine systems) .

What methodologies assess diastereomeric purity in chiral thiazolo-pyrimidines?

Chiral HPLC with polysaccharide-based columns resolves enantiomers, while X-ray crystallography assigns absolute configuration (e.g., Flack parameter analysis) . Dynamic NMR can detect rotameric equilibria in solution, though crystallography remains the gold standard for solid-state conformation .

How do electron-withdrawing substituents affect reaction mechanisms?

Electron-withdrawing groups (e.g., -F, -CF₃) accelerate nucleophilic aromatic substitution by polarizing the substrate. For example, fluorophenyl derivatives exhibit faster cyclization rates compared to methyl-substituted analogs . However, excessive electron withdrawal may deactivate intermediates, necessitating milder conditions or protective group strategies.

What safety protocols are critical for handling fluorinated pyrimidine derivatives?

  • Ventilation : Fluorinated compounds may release HF under hydrolysis; use fume hoods .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Storage : Anhydrous conditions at 2–8°C prevent decomposition .

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